

Physical and chemical properties of $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone

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Compound of Interest

Compound Name: *2,2,2,3'-Tetrafluoroacetophenone*

Cat. No.: *B1294466*

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An In-depth Technical Guide to $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone (CAS No. 708-64-5). It is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles available data on the compound's structure, properties, and safety information. Notably, detailed experimental protocols for its synthesis, comprehensive spectral analyses, and data on its biological activity are not readily available in publicly accessible literature. This guide highlights these knowledge gaps to inform future research directions.

Introduction

$\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone, also known as 1-(3-fluorophenyl)-2,2,2-trifluoroethanone, is a halogenated aromatic ketone. The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring imparts unique electronic properties that are of significant interest in medicinal chemistry. Fluorinated organic compounds often exhibit altered metabolic stability, binding affinity, and lipophilicity, making them valuable motifs in the design of novel therapeutic agents.

[1][2] This guide focuses specifically on the 3-fluoro isomer and summarizes its core characteristics based on currently available data.

Chemical and Physical Properties

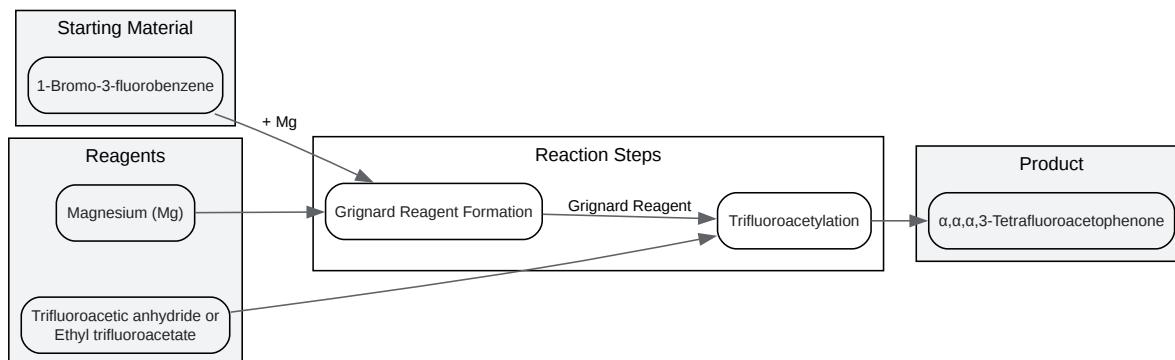
The fundamental physical and chemical properties of $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone are summarized in the table below. This information is primarily sourced from chemical supplier databases.

Property	Value	Reference
Molecular Formula	$C_8H_4F_4O$	
Molecular Weight	192.11 g/mol	
CAS Number	708-64-5	
Appearance	Colorless to pale yellow liquid	
Boiling Point	79 °C at 50 mmHg	
Density	1.372 g/mL at 25 °C	
Refractive Index (n^{20}/D)	1.444	

Synthesis

A specific, detailed, and experimentally validated protocol for the synthesis of $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone is not available in the reviewed literature. However, general synthetic routes to analogous aryl trifluoromethyl ketones are well-established. These methods typically involve the reaction of an organometallic reagent derived from a halo-aromatic compound with a trifluoroacetylating agent. For instance, the synthesis of similar compounds has been achieved through the Grignard reaction of a substituted bromobenzene with a trifluoroacetic acid derivative.[3]

A plausible synthetic pathway for $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone could involve the following conceptual steps:



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Caption: Conceptual workflow for the synthesis of $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone.

Spectroscopic Data

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, ^{19}F NMR, and Mass Spectrometry) for $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone are not available in the public domain. The acquisition and publication of such data would be of significant value to the scientific community.

Chemical Reactivity and Potential Applications

The chemical reactivity of $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone is dictated by the electrophilic nature of the carbonyl group and the electronic properties of the fluorinated aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

The presence of fluorine atoms in drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties.^[4] Trifluoromethyl groups, in particular, are known to increase metabolic stability and can alter the binding mode and affinity of a molecule to its biological target.^[1] While no specific biological activities have been reported for $\alpha,\alpha,\alpha,3$ -

Tetrafluoroacetophenone, the broader class of trifluoromethyl ketones has been investigated for various therapeutic applications, including as enzyme inhibitors.^[3]

Given the structural motifs present in $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone, it could be a valuable building block in the synthesis of more complex molecules for drug discovery programs.

Safety and Handling

Based on available safety data sheets, $\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone is a flammable liquid and should be handled with appropriate precautions. It is classified as an irritant to the eyes, skin, and respiratory system.

Hazard Statements:

- H225: Highly flammable liquid and vapor.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Outlook

$\alpha,\alpha,\alpha,3$ -Tetrafluoroacetophenone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. While its basic physical and chemical properties are

documented, there is a significant lack of detailed experimental data, including validated synthetic protocols, comprehensive spectroscopic characterization, and biological activity studies. Further research is warranted to fully elucidate the properties and potential of this compound. The generation and dissemination of this missing information would be a valuable contribution to the scientific community and could facilitate its use in the development of novel chemical entities.

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